molecular formula C12H15N3O6 B058083 Triglycidyl isocyanurate CAS No. 2451-62-9

Triglycidyl isocyanurate

Cat. No. B058083
CAS RN: 2451-62-9
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-UHFFFAOYSA-N
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Description

Triglycidyl isocyanurate (TGIC) is an important industrial chemical used in the production of polyurethane coatings and adhesives. It is a highly reactive compound with a wide range of applications in the chemical industry. TGIC has been studied for its potential applications in the health and medical fields, and has been found to have a number of important biological activities.

Scientific Research Applications

  • Occupational Health Hazards : TGIC is known to cause occupational contact dermatitis in workers at factories manufacturing powder paints (Munro & Lawrence, 1992). Awareness of airborne irritant problems associated with TGIC is necessary, especially in industries like metal painting and powder coating (Jesitus, 2001).

  • Microencapsulation for Coatings : TGIC has been used in the microencapsulation process for UV and thermal dual-cured coatings. This process improves compatibility with acrylic resins, thermal stability, and results in even and complete hardening of coatings (Zhao et al., 2014).

  • Crystalline Structure Analysis : The crystalline structures and physical properties of TGIC diastereomer racemates have been studied. These properties are crucial in the development of novel polymers and for understanding the material's behavior in different applications (Beyer et al., 2007).

  • Collagen Stabilization : TGIC has been used for crosslinking in porcine acellular dermal matrices, which can improve morphological stability, thermal stability, enzymatic resistance, and mechanical strength of matrix materials (Jia, 2015).

  • Air Quality Monitoring : Methods have been developed for determining TGIC in workplace air, which is crucial for assessing occupational exposure and associated health risks (Jeżewska & Kowalska, 2019).

  • Fire Retardant Additives : TGIC reacts with acids like phosphoric or polyphosphoric acid to form polycondensates, which serve as flame-retardant additives for materials like polypropylene (Audisio et al., 1987).

Mechanism of Action

Target of Action

Triglycidyl isocyanurate (TGIC), also known as Teroxirone, primarily targets DNA in cancer cells . It acts as an alkylator, causing alkylation and cross-linking of DNA . This interaction inhibits DNA replication, thereby preventing the proliferation of cancer cells .

Mode of Action

TGIC interacts with its target, DNA, through a process called alkylation . Alkylation involves the transfer of an alkyl group from the TGIC molecule to the DNA molecule . This results in the formation of strong covalent bonds between the DNA strands, a process known as cross-linking . Cross-linking distorts the DNA structure, preventing it from being properly replicated during cell division .

Biochemical Pathways

The primary biochemical pathway affected by TGIC is DNA replication . By cross-linking DNA, TGIC disrupts the normal replication process . This leads to the accumulation of DNA damage in the cancer cells, which can trigger programmed cell death, or apoptosis .

Pharmacokinetics

It is known that tgic has been used as a curing agent for polyester resins in weather-resistant powder coatings . This suggests that it may have good stability and durability properties, which could potentially influence its bioavailability.

Result of Action

The primary result of TGIC’s action is the inhibition of cancer cell growth . By preventing DNA replication, TGIC can halt the proliferation of cancer cells . Furthermore, recent studies have shown that TGIC inhibits the growth of non-small-cell-lung cancer cells via p53 activation, which induces cell apoptosis .

Action Environment

The efficacy and stability of TGIC can be influenced by various environmental factors. For instance, TGIC is used as a curing agent in polyester resins for weather-resistant powder coatings . This suggests that it may be resistant to various environmental conditions such as heat, light, and corrosion . .

Safety and Hazards

TGIC is toxic if swallowed or inhaled . It may cause genetic defects, serious eye damage, and damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects and may cause an allergic skin reaction .

Biochemical Analysis

Biochemical Properties

Triglycidyl isocyanurate participates in various biochemical reactions due to its reactive epoxy groups. These groups can interact with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, this compound can form covalent bonds with amino acids such as lysine and cysteine, leading to modifications in protein structure and function. This interaction can inhibit or activate enzymes, depending on the specific context and the nature of the enzyme involved .

Cellular Effects

This compound has been shown to influence cellular processes in multiple ways. It can affect cell signaling pathways by modifying key signaling proteins, potentially altering their activity and downstream effects. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These modifications can influence cellular metabolism, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxy groups of this compound can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and molecular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, this compound can inhibit or activate enzymes in the glycolytic pathway, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The distribution of this compound can affect its biochemical activity and the extent of its interactions with cellular targets .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can influence its activity and interactions with cellular targets, ultimately affecting cellular function and metabolism .

properties

IUPAC Name

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2
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InChI Key

OUPZKGBUJRBPGC-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
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Molecular Formula

C12H15N3O6
Record name TRIS(2,3-EPOXYPROPYL)ISOCYANURATE
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Related CAS

28825-96-9
Record name Triglycidyl isocyanurate homopolymer
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DSSTOX Substance ID

DTXSID4026262
Record name Tris(2,3-epoxypropyl)isocyanurate
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Molecular Weight

297.26 g/mol
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Physical Description

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid.
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Boiling Point

> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg
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Flash Point

170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
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Density

142-144 at 20 °C
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Vapor Pressure

<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C
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Color/Form

White crystalline solid

CAS RN

2451-62-9
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Melting Point

203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of Triglycidyl isocyanurate?

A1: this compound (TGIC) is primarily used as a crosslinking agent or hardener in the production of polyester powder coatings. [, , , ] These coatings find applications in various industries, including automotive, appliances, furniture, and general metal finishing. [, , ]

Q2: How does this compound enhance the properties of materials?

A2: TGIC reacts with carboxyl or hydroxyl groups present in polymers like polyester resins. [, , ] This reaction forms a crosslinked network, enhancing properties such as mechanical strength, chemical resistance, and thermal stability. [, , ]

Q3: Are there any concerns regarding the use of this compound in certain applications?

A3: Yes, TGIC has been identified as a potential occupational sensitizer. Exposure to TGIC, particularly in powder coating applications, can lead to allergic contact dermatitis and occupational asthma. [, , , ] This has led to the exploration of alternative curing agents in some applications. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of TGIC is C12H15N3O6, and its molecular weight is 297.26 g/mol. [, ]

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Researchers employ various spectroscopic methods for TGIC characterization, including:

  • Infrared Spectroscopy (IR): This technique helps identify functional groups such as epoxy rings and the isocyanurate structure. [, , ]
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H-NMR and 13C-NMR provide detailed information about the structure and isomerism of TGIC. []

Q6: What analytical techniques are used to determine this compound levels in various matrices?

A6: Several techniques are employed, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for TGIC analysis, especially in occupational hygiene samples like gloves and air filters. []
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or mass spectrometry is valuable for quantifying TGIC in workplace air and other matrices. [, ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC coupled with tandem mass spectrometry offers improved resolution and speed for TGIC analysis. []

Q7: Are there challenges in accurately measuring this compound levels?

A8: Yes, the potential degradation of TGIC during sample preparation and storage poses challenges for accurate quantification. [] Researchers must employ appropriate extraction methods, storage conditions, and validated analytical procedures to ensure reliable results. [, , ]

Q8: What is the environmental impact of this compound?

A9: While TGIC itself doesn't occur naturally, its use in various applications raises concerns about its potential release into the environment. [] Research is ongoing to understand its degradation pathways and ecotoxicological effects. [, ]

Q9: What safety precautions are essential when handling this compound?

A9: Given its sensitization potential, handling TGIC requires strict safety measures, including:

  • Personal Protective Equipment (PPE): Workers handling TGIC, particularly in powder coating operations, should wear appropriate respirators, gloves, and protective clothing to minimize exposure. [, , ]
  • Engineering Controls: Implementing engineering controls such as ventilation systems and enclosed processes helps reduce airborne TGIC levels in workplaces. []
  • Substitution: Exploring and utilizing alternative curing agents with lower sensitization potential is crucial in mitigating occupational health risks. [, , ]

Q10: Are there any alternatives to this compound in powder coating applications?

A11: Yes, researchers are actively investigating and developing alternative curing agents to address the health concerns associated with TGIC. [, , ] These alternatives include:

  • Hydroxyalkylamides: These compounds offer lower toxicity and curing temperatures compared to TGIC. []
  • Other Epoxy Compounds: Researchers are exploring alternative epoxy-based curing agents with potentially lower sensitization potential. []

Q11: What are the future research directions for this compound?

A11: Future research on TGIC will likely focus on:

  • Developing safer alternatives: The search for effective and less hazardous curing agents for powder coating and other applications will continue. [, , ]
  • Understanding environmental fate and transport: More research is needed to assess the long-term environmental impact of TGIC and its degradation products. []
  • Improving analytical methods: Developing more robust and sensitive analytical techniques for TGIC detection and quantification in various matrices is crucial. [, , ]

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